3'-Fluoro-2'-methylacetophenone CAS 177942-47-1 properties
3'-Fluoro-2'-methylacetophenone CAS 177942-47-1 properties
An In-depth Technical Guide to 3'-Fluoro-2'-methylacetophenone (CAS 177942-47-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3'-Fluoro-2'-methylacetophenone, also identified by its IUPAC name 1-(3-fluoro-2-methylphenyl)ethanone, is a substituted aromatic ketone of significant interest in synthetic and medicinal chemistry. Its structural arrangement, featuring both fluorine and methyl groups on the phenyl ring, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. The strategic placement of a fluorine atom is a common tactic in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, predicted spectroscopic signatures for characterization, key applications, and essential safety and handling protocols.
Core Physicochemical Properties
3'-Fluoro-2'-methylacetophenone is a liquid at ambient temperature.[2] While specific experimental data for its boiling point and density are not widely published, we can estimate these values based on structurally similar isomers. For instance, 2'-fluoroacetophenone has a boiling point of 187-189 °C and a density of 1.137 g/mL. It is reasonable to infer that 3'-Fluoro-2'-methylacetophenone possesses comparable physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 177942-47-1 | [2] |
| Molecular Formula | C₉H₉FO | [2] |
| Molecular Weight | 152.17 g/mol | [2] |
| Synonym(s) | 1-(3-fluoro-2-methylphenyl)ethanone | [2] |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ≥97-98% | [2] |
| Storage Temperature | Ambient / Room Temperature | [2] |
Spectroscopic Analysis for Structural Verification
Predicted ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons (3H): Expected in the range of δ 7.0-7.6 ppm. The signals would present as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling.
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Acetyl Methyl Protons (3H): A sharp singlet expected around δ 2.6 ppm. This is characteristic of a methyl group adjacent to a carbonyl.
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Aryl Methyl Protons (3H): A singlet expected around δ 2.3-2.5 ppm. This signal may show slight broadening or a small doublet splitting due to long-range coupling with the ortho-fluorine atom.
Predicted ¹³C NMR Spectrum (in CDCl₃):
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Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 196-198 ppm.
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Aromatic Carbons (6C): These would appear between δ 115-165 ppm. The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant (¹JCF ≈ 240-250 Hz). Other aromatic carbons will also exhibit smaller C-F couplings.
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Acetyl Methyl Carbon: Expected around δ 26-30 ppm.
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Aryl Methyl Carbon: Expected around δ 14-20 ppm.
Synthesis and Mechanistic Analysis: Friedel-Crafts Acylation
The most direct and industrially relevant method for preparing 3'-Fluoro-2'-methylacetophenone is the Friedel-Crafts acylation of 3-fluorotoluene.[4] This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Expertise & Experience: Causality Behind the Protocol
The choice of a Friedel-Crafts reaction is logical due to its high efficiency in acylating aromatic rings.[4]
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Reactants: 3-fluorotoluene is the aromatic substrate. Acetyl chloride serves as the acylating agent, providing the acetyl group.
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Catalyst: Anhydrous aluminum chloride (AlCl₃) is the classic Lewis acid catalyst. It coordinates to the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the active agent that attacks the aromatic ring. A slight molar excess of AlCl₃ is used to ensure the reaction goes to completion.
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Solvent: A non-reactive, non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) is used to dissolve the reactants without participating in the reaction.
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Temperature Control: The reaction is initially cooled with an ice bath because the formation of the acylium ion complex is highly exothermic. Failure to control the temperature can lead to side reactions and degradation of the starting material.
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Regioselectivity: The methyl group is an ortho-, para- director, while the fluorine atom is also an ortho-, para- director but deactivating. The acetyl group will predominantly add to the position that is electronically enriched and sterically accessible. In 3-fluorotoluene, the primary sites of attack are C2, C4, and C6. The formation of 1-(3-fluoro-2-methylphenyl)ethanone (acylation at C2) is one of the expected major products due to the directing influence of both groups.
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Workup: The reaction is quenched by slowly adding it to ice-cold dilute hydrochloric acid. This hydrolyzes the aluminum chloride complex, protonates any remaining intermediates, and separates the inorganic salts into the aqueous layer. Subsequent washes with sodium bicarbonate neutralize any remaining acid, and a brine wash begins the drying process before the final drying over an anhydrous salt like Na₂SO₄ or MgSO₄.
Detailed Step-by-Step Synthesis Protocol
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Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube (e.g., filled with CaCl₂). Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
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Reactant Charging: Charge the flask with 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) and dissolve it in anhydrous dichloromethane (DCM).
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Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
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Substrate Addition: In the dropping funnel, mix 1.0 equivalent of 3-fluorotoluene with 1.1 equivalents of acetyl chloride.
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Controlled Dosing: Add the 3-fluorotoluene/acetyl chloride mixture dropwise to the cooled AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
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Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.
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Quenching: In a separate large beaker, prepare a mixture of crushed ice and 5% hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice/acid mixture with vigorous stirring.
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Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Washing: Combine the organic layers and wash sequentially with a 5% aqueous solution of sodium carbonate, water, and finally, brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by vacuum distillation to yield pure 3'-Fluoro-2'-methylacetophenone.[5]
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 3'-Fluoro-2'-methylacetophenone.
Applications in Medicinal Chemistry and Research
Substituted acetophenones are crucial intermediates in the synthesis of a wide range of biologically active compounds.
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Pharmaceutical Scaffolding: 3'-Fluoro-2'-methylacetophenone serves as a key starting material for building more complex drug candidates. Its ketone functional group is a versatile handle for subsequent reactions like condensations, reductions, and reductive aminations.
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Synthesis of Chalcones: A primary application is in the Claisen-Schmidt condensation with various benzaldehydes to produce chalcones.[1][6] Chalcones are a class of flavonoids known for a broad spectrum of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][6]
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Benefits of Fluorine Incorporation: The presence of the fluorine atom is a strategic design element. Fluorine can block sites of metabolic oxidation, increase the compound's lipophilicity (aiding cell membrane permeability), and modulate the acidity of nearby protons, all of which can lead to improved pharmacokinetic profiles and enhanced biological activity.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 177942-47-1 is not universally available, data from the closely related isomer 3'-fluoroacetophenone (CAS 455-36-7) provides a strong basis for hazard assessment and handling procedures.[7]
| Hazard Category | GHS Information (Based on Isomer Data) | Precautionary Measures |
| Pictogram | ! (Exclamation Mark) | - |
| Signal Word | Warning | - |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Handling | Handle in a well-ventilated place, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Prevent fire caused by electrostatic discharge. | Use personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and strong reducing agents. | - |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | - |
Conclusion
3'-Fluoro-2'-methylacetophenone is a valuable chemical intermediate with significant potential in the field of drug discovery and organic synthesis. Its synthesis is readily achievable through established methods like Friedel-Crafts acylation. The strategic incorporation of both fluoro and methyl substituents provides a unique chemical scaffold for the development of novel bioactive molecules. Proper characterization, guided by predicted spectroscopic data, and adherence to stringent safety protocols are essential for its effective and safe utilization in a research and development setting.
References
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PrepChem.com. (n.d.). Synthesis of 3-methyl-4-fluoroacetophenone. Retrieved February 20, 2026, from [Link]
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CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved February 20, 2026, from [Link]
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Chem-Impex. (n.d.). 4'-Fluoro-3'-méthylacétophénone. Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
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Chemsrc. (2025). 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. Retrieved February 20, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 865664-05-7| Chemical Name : 2'-Fluoro-3'-methylacetophenone. Retrieved February 20, 2026, from [Link]
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Indo American Journal of Pharmaceutical Sciences. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Retrieved February 20, 2026, from [Link]
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